Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H19N5O6S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds typically involves the condensation of urea, benzaldehyde, and ethyl acetoacetate followed by reactions with other chemicals to obtain derivatives with potential biological activities. These synthesized compounds are characterized using spectral data and evaluated for their antioxidant activity among other properties (George, Sabitha, Kumar, & Ravi, 2010). Similarly, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids through acylation and thermal degradation processes has been reported, highlighting a methodological approach to obtaining these derivatives (Janda, 2001).
Biological Activities
Several studies have demonstrated the biological activities of these compounds, including their low antibacterial and antitumor activity. For instance, compounds synthesized from the reaction of 6-aminouraciles with ethyl oxochloroacetate have shown varying degrees of antibacterial and antitumor activity (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016). Further research into 3,4-dihydropyrimidin-2-one derivatives has revealed antimicrobial and antioxidant properties, indicating the potential for pharmaceutical applications (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been explored for potential antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, suggesting their utility in antimicrobial applications (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Pharmacological Screening
The exploration of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives has provided insights into their analgesic and anti-inflammatory activities. This research indicates the potential of these compounds in developing new therapeutic agents (Santagati, Modica, Santagati, Russo, Caruso, Cutuli, Di Pietro, & Amico-Roxas, 1994).
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-3-29-17(27)11-6-4-5-7-13(11)21-14(25)9-31-19-24-23-15(30-19)8-12-10(2)20-18(28)22-16(12)26/h4-7H,3,8-9H2,1-2H3,(H,21,25)(H2,20,22,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTLIGOIOQCARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CC3=C(NC(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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